molecular formula C10H19Br B8311135 Menthylbromide

Menthylbromide

Cat. No.: B8311135
M. Wt: 219.16 g/mol
InChI Key: MPVONIMKFUZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menthylbromide is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclohexane, featuring an isopropyl group and a methyl group as substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthylbromide can be synthesized through the bromination of 1-isopropyl-4-methylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 1-isopropyl-2-bromo-4-methylcyclohexane may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Menthylbromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of alcohols or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Menthylbromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-bromo-4-methylcyclohexane involves its reactivity with various chemical reagents The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

    1-Bromo-4-methylcyclohexane: Lacks the isopropyl group, leading to different reactivity and applications.

    2-Bromo-1-isopropylcyclohexane: Similar structure but different substitution pattern, affecting its chemical behavior.

    4-Methylcyclohexanol: An alcohol derivative with different functional group reactivity.

Uniqueness: Menthylbromide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both isopropyl and methyl groups, along with the bromine atom, provides distinct steric and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

2-bromo-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3

InChI Key

MPVONIMKFUZRQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)Br)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.